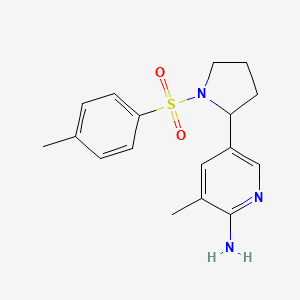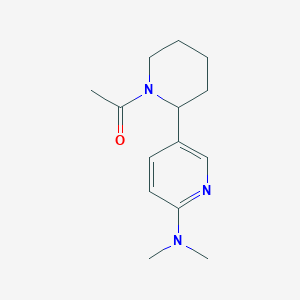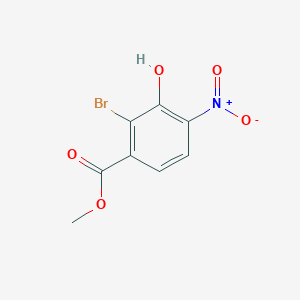
Methyl 2-bromo-3-hydroxy-4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-bromo-3-hydroxy-4-nitrobenzoate: is an organic compound with the molecular formula C8H6BrNO5 It is a derivative of benzoic acid, featuring a bromine atom, a hydroxyl group, and a nitro group on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nitration: The synthesis begins with the nitration of methyl benzoate to introduce the nitro group. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The next step involves the bromination of the nitro compound using bromine in the presence of a catalyst such as iron or aluminum bromide.
Hydroxylation: Finally, the hydroxyl group is introduced through a hydroxylation reaction, often using a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of methyl 2-bromo-3-hydroxy-4-nitrobenzoate follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in methyl 2-bromo-3-hydroxy-4-nitrobenzoate can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Substitution: Formation of various substituted benzoates.
Reduction: Formation of methyl 2-bromo-3-amino-4-nitrobenzoate.
Oxidation: Formation of methyl 2-bromo-3-oxo-4-nitrobenzoate.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 2-bromo-3-hydroxy-4-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. It may be used in the development of new drugs with antimicrobial or anticancer properties.
Industry: In the chemical industry, this compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl 2-bromo-3-hydroxy-4-nitrobenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions, leading to the formation of new compounds with different biological activities.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-bromo-4-hydroxy-3-nitrobenzoate
- Methyl 3-hydroxy-4-nitrobenzoate
- Methyl 2-bromo-4-nitrobenzoate
Uniqueness: Methyl 2-bromo-3-hydroxy-4-nitrobenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both a bromine atom and a nitro group on the benzene ring allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H6BrNO5 |
|---|---|
Molekulargewicht |
276.04 g/mol |
IUPAC-Name |
methyl 2-bromo-3-hydroxy-4-nitrobenzoate |
InChI |
InChI=1S/C8H6BrNO5/c1-15-8(12)4-2-3-5(10(13)14)7(11)6(4)9/h2-3,11H,1H3 |
InChI-Schlüssel |
VQYKRJLMELZFOR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=C(C=C1)[N+](=O)[O-])O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine](/img/structure/B15060983.png)
![3-[(2-Methyl-3-phenylprop-2-en-1-yl)amino]propane-1,2-diol](/img/structure/B15060985.png)
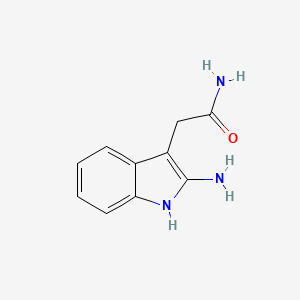
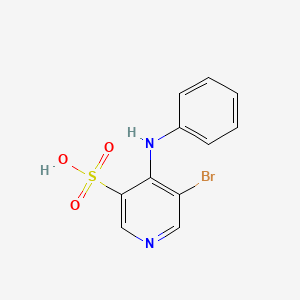

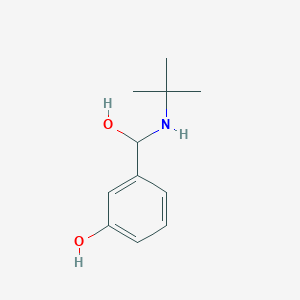

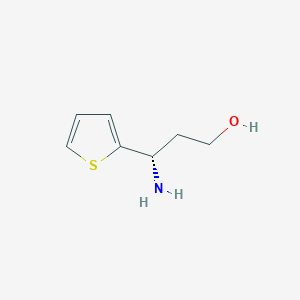

![6-bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061039.png)
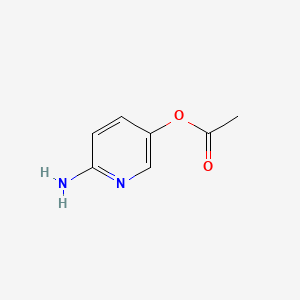
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hypobromite](/img/structure/B15061055.png)
